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Compound of Interest

Compound Name:
3-Hydroxy-1-phenoxy-3-

phenylbutan-2-one

CAS No.: 142075-23-8

Cat. No.: B12537243

Get Quote

Executive Summary
The phenoxy-substituted butanone scaffold represents a privileged substructure in medicinal

chemistry, serving as a critical pharmacophore in antifungal agents, metabolic regulators, and

agrochemicals. This guide provides a comprehensive technical analysis of the predicted

bioactivity of this class, specifically focusing on 1-phenoxy-2-butanone and 4-

(phenoxy/phenyl)-2-butanone derivatives.

By synthesizing computational predictions with empirical data, we establish a framework for

utilizing these compounds as CYP51 inhibitors (antifungal) and PPAR-α modulators

(metabolic). This document outlines the rationale, synthesis, and validation protocols required

to translate in silico predictions into wet-lab results.
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The core scaffold under investigation is the aryloxy-ketone moiety. Its structural versatility

arises from two distinct connectivity patterns, each yielding different biological profiles:

-Phenoxy Ketones (Ether Linkage):Ar-O-CH2-C(=O)-R

Significance: Key intermediate in the synthesis of azole antifungals (e.g., Triadimefon

precursors). The ether oxygen acts as a hydrogen bond acceptor, while the ketone

provides a reactive center for heterocycle formation or enzyme interaction.

-Phenoxy/Phenyl Ketones (Carbon Linkage):Ar-(CH2)2-C(=O)-R

Significance: Exemplified by Raspberry Ketone [4-(4-hydroxyphenyl)-2-butanone]. These

compounds structurally mimic fatty acids and catecholamines, granting access to

metabolic receptors like PPARs and adrenergic receptors.

Table 1: Physicochemical Profile of Key Derivatives
Compound
ID

Structure
Type

Substituent
(R)

Predicted
LogP

Target
Class

Primary
Indication

PB-01 -Phenoxy H 2.1
CYP51 /

Enzyme

Antifungal /

Herbicide

PB-02 -Phenoxy 4-Cl 2.8 CYP51

Potent

Antifungal

Precursor

PB-03 -Phenyl 4-OH 1.9 PPAR-α
Metabolic

Regulation

PB-04 -Phenoxy
2,4-Di-tert-

butyl
5.4 Membrane

Biofilm

Disruption

Computational Prediction Framework
Molecular Docking: Antifungal Mechanism (CYP51)
The primary predicted activity for halogenated

-phenoxy butanones is the inhibition of Lanosterol 14
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-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal cell wall integrity.

Binding Hypothesis: The phenoxy group occupies the hydrophobic access channel of

CYP51. The ketone carbonyl can interact via water-mediated hydrogen bonding to the heme

propionate or directly coordinate (weakly) with the heme iron if not sterically hindered,

though usually, it serves as a linker for a nitrogenous headgroup (azole) in optimized drugs.

However, the ketone intermediate itself often displays weak-to-moderate intrinsic inhibitory

activity.

Docking Protocol:

Protein Prep: Retrieve Candida albicans CYP51 (PDB: 5FSA). Remove water/ligands.

Ligand Prep: Energy minimize PB-02 (4-Cl substituted) using OPLS3e force field.

Grid Generation: Center grid on the heme iron (Fe).

Scoring: Use Glide XP (Extra Precision).

QSAR Modeling: Metabolic Activity
For

-phenyl derivatives (e.g., PB-03), bioactivity correlates with lipophilicity and hydrogen bond
donor capacity.

Equation:

Interpretation: Higher lipophilicity enhances binding to the PPAR-α ligand-binding domain

(LBD), which is large and hydrophobic.

Visualization of Signaling & Synthesis
Diagram 1: Predicted Mechanism of Action (Antifungal &
Metabolic)
This diagram illustrates the dual-pathway potential of the scaffold depending on the specific

substitution pattern.
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Caption: Dual-pathway bioactivity prediction. Upper branch: Antifungal via CYP51 inhibition.

Lower branch: Metabolic regulation via PPAR-α agonism.

Synthesis & Characterization Protocols
To validate these predictions, the compounds must be synthesized with high purity. The

following protocol describes the synthesis of 1-(4-chlorophenoxy)-2-butanone (PB-02).

Williamson Ether Synthesis Protocol
Objective: Synthesize

-phenoxy ketone via nucleophilic substitution.

Reagents:

4-Chlorophenol (1.0 eq)

1-Chloro-2-butanone (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Potassium Iodide (KI, catalytic, 0.1 eq)

Acetone (Solvent, dry)

Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol

(10 mmol) in dry acetone (30 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

Addition: Add KI (1 mmol) followed by the dropwise addition of 1-chloro-2-butanone (11

mmol). Note: KI acts as a Finkelstein catalyst, converting the chloro-ketone to the more

reactive iodo-ketone in situ.

Reflux: Heat the mixture to reflux (

C) for 6-8 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate

under reduced pressure.

Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove

unreacted phenol), water, and brine. Dry over

. Purify via silica gel column chromatography.

Self-Validating Checkpoint:

IR Spectroscopy: Look for the disappearance of the broad -OH stretch (3300 cm⁻¹) and the

appearance of a sharp Carbonyl (C=O) peak at ~1715 cm⁻¹ and Ether (C-O-C) bands at

~1240 cm⁻¹.

Diagram 2: Synthesis Workflow
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Reagents:
Phenol + 1-Chloro-2-butanone

Activation:
K2CO3 / Acetone / 30 min

Catalysis:
Add KI (Finkelstein)

Reflux:
56°C / 6-8 Hours

TLC Check:
Disappearance of Phenol

Incomplete

Purification:
Wash (NaOH) -> Column

Complete

Product:
1-Aryloxy-2-butanone

Click to download full resolution via product page

Caption: Optimized Williamson ether synthesis pathway for alpha-phenoxy butanones using KI

catalysis.

Experimental Validation Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12537243/docs?utm_src=pdf-body-img#predictive-bioactivity-profiling-of-phenoxy-substituted-butanones-a-structural-mechanistic-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12537243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antifungal Susceptibility Assay (MIC Determination)
Rationale: To quantify the fungistatic potential predicted by the CYP51 docking.

Protocol:

Organism:Candida albicans (ATCC 90028) or Aspergillus niger.

Media: RPMI 1640 buffered with MOPS (pH 7.0).

Preparation: Prepare stock solution of the synthesized butanone in DMSO (10 mg/mL).

Dilution: Perform serial twofold dilutions in a 96-well microplate (Final range: 0.5 – 256

µg/mL).

Inoculation: Add fungal suspension (

CFU/mL) to each well.

Incubation: Incubate at

C for 24 hours (Candida) or 48 hours (Aspergillus).

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing

100% inhibition of visible growth compared to the growth control.

Alpha-Amylase Inhibition Assay (Metabolic)
Rationale: Phenoxy-ketones have been shown to inhibit carbohydrate-hydrolyzing enzymes,

relevant for diabetes management.

Protocol:

Mix: 50 µL of compound (varying concentrations) + 50 µL of

-amylase (0.5 mg/mL in phosphate buffer).

Incubate:

C for 10 minutes.
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Substrate: Add 50 µL of 1% Starch solution. Incubate for 10 minutes.

Stop: Add 100 µL of DNS (3,5-dinitrosalicylic acid) reagent. Boil for 5 minutes.

Measure: Absorbance at 540 nm. Calculate

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F16876404%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F20429717%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.semanticscholar.org%2Fpaper%2FSynthesis%252C-Structure%252C-Carbohydrate-Enzyme-In-and-Tatzber-Kudryavtsev%2F04c000790009
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F12065217%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F21648
https://www.benchchem.com/product/b12537243/docs#predictive-bioactivity-profiling-of-phenoxy-substituted-butanones-a-structural-mechanistic-analysis
https://www.benchchem.com/product/b12537243/docs#predictive-bioactivity-profiling-of-phenoxy-substituted-butanones-a-structural-mechanistic-analysis
https://www.benchchem.com/product/b12537243/docs#predictive-bioactivity-profiling-of-phenoxy-substituted-butanones-a-structural-mechanistic-analysis
https://www.benchchem.com/product/b12537243/docs#predictive-bioactivity-profiling-of-phenoxy-substituted-butanones-a-structural-mechanistic-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12537243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12537243?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12537243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

